4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
Beschreibung
This compound is a benzenesulfonamide derivative featuring a complex heterocyclic core: a 1,7-dimethyl-3-(2-methylallyl)-substituted imidazo[2,1-f]purine-2,4-dione moiety.
Eigenschaften
IUPAC Name |
4-[4,7-dimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-11(2)9-24-17(26)15-16(22(4)19(24)27)21-18-23(15)10-12(3)25(18)13-5-7-14(8-6-13)30(20,28)29/h5-8,10H,1,9H2,2-4H3,(H2,20,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRICQMBKQKXSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s imidazo-purine core distinguishes it from pyrazolo-pyrimidine () or pyridine-based analogs (). This difference likely alters binding affinity and selectivity.
- Sulfonamide substituents are conserved across analogs, suggesting shared solubility or target-binding properties.
Computational Similarity Analysis
Tanimoto and Dice Similarity Metrics
As per and , molecular similarity was quantified using Tanimoto and Dice coefficients with MACCS and Morgan fingerprints. For example:
- Aglaithioduline vs. SAHA (suberoylanilide hydroxamic acid): ~70% similarity in bioactivity and pharmacokinetics .
- Hypothetical Application to Target Compound : If compared to pyrazolo-pyrimidine derivatives (e.g., ), similarity indices would likely fall below 50% due to divergent core structures, reducing overlap in bioactivity profiles.
Bioactivity Clustering
highlights hierarchical clustering of 37 compounds based on bioactivity, showing structural analogs cluster together. The target compound’s imidazo-purine core may group with kinase inhibitors or purine antimetabolites, distinct from chromenone-containing analogs ().
QSAR and Predictive Modeling
As noted in , QSAR models compare compounds against entire chemical populations. The target compound’s unique core would likely fall outside the applicability domain (AD) of models trained on pyridine or pyrimidine derivatives, necessitating custom model development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
